molecular formula C7H12O6 B6240822 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid CAS No. 2649061-37-8

2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid

Cat. No. B6240822
CAS RN: 2649061-37-8
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (DMOA) is a natural metabolite of the amino acid L-methionine. It is an important intermediate in the metabolism of methionine and is also a key component of the methionine cycle, which is essential for the synthesis of cysteine, an essential amino acid. DMOA is also a common intermediate in the production of other important metabolites, such as the essential amino acids cysteine and taurine. DMOA is an important factor in the regulation of cellular metabolism and has been studied extensively in the past few decades.

Scientific Research Applications

2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has been studied extensively in the past few decades due to its important role in the metabolism of methionine and its involvement in the regulation of cellular metabolism. It has been found to be involved in a variety of metabolic pathways, including the biosynthesis of cysteine and taurine, the regulation of cell growth and division, and the protection of cells from oxidative stress. 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has also been studied in relation to cancer, as it has been found to be involved in the regulation of cell death and growth. Furthermore, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has been found to be involved in the regulation of glucose metabolism and may be useful in the treatment of diabetes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is complex and not yet fully understood. However, it is known that 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is involved in the regulation of several metabolic pathways, including the biosynthesis of cysteine and taurine, the regulation of cell growth and division, and the protection of cells from oxidative stress. 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is also involved in the regulation of glucose metabolism, and it has been found to be involved in the regulation of cell death and growth. Furthermore, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has been found to be involved in the regulation of the synthesis of other important metabolites, such as the essential amino acids cysteine and taurine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid are complex and not yet fully understood. However, it has been found to be involved in a variety of metabolic pathways, including the biosynthesis of cysteine and taurine, the regulation of cell growth and division, and the protection of cells from oxidative stress. 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has also been found to be involved in the regulation of glucose metabolism, and it has been found to be involved in the regulation of cell death and growth. Furthermore, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has been found to be involved in the regulation of the synthesis of other important metabolites, such as the essential amino acids cysteine and taurine.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, making it suitable for use in a variety of different experiments. Furthermore, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is an important metabolite in the metabolism of methionine, making it an ideal target for further research.
However, there are also some limitations to using 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in laboratory experiments. For example, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is highly reactive and can be easily degraded by oxidation or hydrolysis. Furthermore, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is unstable at high temperatures, and its reactivity can be affected by changes in pH.

Future Directions

1. Further research into the biochemical and physiological effects of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in humans and animals.
2. Investigation of the role of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in the regulation of glucose metabolism and its potential use in the treatment of diabetes.
3. Investigation of the role of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in the regulation of cell growth and division and its potential use in cancer treatments.
4. Investigation of the role of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in the regulation of the synthesis of other essential metabolites, such as cysteine and taurine.
5. Development of more efficient methods of synthesis of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid.
6. Investigation of the role of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in the protection of cells from oxidative stress.
7. Investigation of the role of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in the regulation of other metabolic pathways.
8. Development of new methods of analysis and quantification of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in biological samples.
9. Development of new methods for the delivery of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid to cells and tissues.
10. Investigation of the role of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid in the regulation of gene expression and its potential use in gene therapy.

Synthesis Methods

The synthesis of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is achieved through a two-step process. First, methionine is converted to 2-oxobutanoic acid by the enzyme methionine aminotransferase. This reaction is catalyzed by the enzyme S-adenosylmethionine (SAM). The second step involves the conversion of 2-oxobutanoic acid to 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid by the enzyme 2-hydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid synthase. This enzyme is found in the mitochondria and is involved in the production of 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid from methionine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of functional groups, oxidation, and decarboxylation.", "Starting Materials": [ "2-methyl-3-hydroxy-4-methoxy-2-oxobutanoic acid", "Methylmagnesium bromide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Sodium periodate", "Sodium sulfite", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups with acetic anhydride and sodium acetate", "Reduction of the ketone group with sodium borohydride", "Oxidation of the resulting alcohol with sodium periodate", "Protection of the aldehyde group with methanol and hydrochloric acid", "Addition of methylmagnesium bromide to the protected aldehyde group", "Acid hydrolysis of the resulting intermediate to remove the protecting groups", "Decarboxylation of the resulting acid with sodium bicarbonate and heat", "Isolation of the final product with ethyl acetate and water" ] }

CAS RN

2649061-37-8

Product Name

2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid

Molecular Formula

C7H12O6

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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